N,N-Diisopropyl-3-(2-methoxy-5-methyl-phenyl)-3-phenylpropylamine-d14
CAS No.: 1795031-80-9
Cat. No.: VC0017851
Molecular Formula: C23H33NO
Molecular Weight: 353.608
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1795031-80-9 |
|---|---|
| Molecular Formula | C23H33NO |
| Molecular Weight | 353.608 |
| IUPAC Name | 1,1,1,2,3,3,3-heptadeuterio-N-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-N-[3-(2-methoxy-5-methylphenyl)-3-phenylpropyl]propan-2-amine |
| Standard InChI | InChI=1S/C23H33NO/c1-17(2)24(18(3)4)15-14-21(20-10-8-7-9-11-20)22-16-19(5)12-13-23(22)25-6/h7-13,16-18,21H,14-15H2,1-6H3/i1D3,2D3,3D3,4D3,17D,18D |
| Standard InChI Key | CCXFTVHDCYNKJH-JXDOJKDFSA-N |
| SMILES | CC1=CC(=C(C=C1)OC)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2 |
Introduction
Chemical Identity and Structure
N,N-Diisopropyl-3-(2-methoxy-5-methyl-phenyl)-3-phenylpropylamine-d14 represents a deuterated derivative of the parent compound. The molecule features a complex structure with two key aromatic groups (a phenyl ring and a 2-methoxy-5-methylphenyl group) connected through a propylamine backbone, with two isopropyl groups attached to the nitrogen atom . The "d14" designation indicates that 14 hydrogen atoms have been replaced with deuterium atoms, specifically in the isopropyl groups attached to the nitrogen. This strategic deuterium placement creates a compound with identical chemical behavior to its non-deuterated counterpart, but with distinct mass spectrometric properties.
Basic Chemical Information
The following table summarizes the key chemical identifiers and properties of N,N-Diisopropyl-3-(2-methoxy-5-methyl-phenyl)-3-phenylpropylamine-d14:
| Property | Value |
|---|---|
| CAS Number | 1795031-80-9 |
| Molecular Formula | C₂₃H₁₉D₁₄NO |
| Molecular Weight | 353.6 g/mol |
| IUPAC Name | 1,1,1,2,3,3,3-heptadeuterio-N-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-N-[3-(2-methoxy-5-methylphenyl)-3-phenylpropyl]propan-2-amine |
| Unlabelled CAS Number | 124935-88-2 |
| Physical State | Neat (typically a solid or oil) |
| Shipping Temperature | Room Temperature |
Structural Characteristics
The compound contains several distinctive structural features that contribute to its research utility :
-
A phenyl ring connected to a central carbon atom
-
A 2-methoxy-5-methylphenyl group also attached to the central carbon
-
A propylamine chain that connects to a nitrogen atom
-
Two isopropyl groups attached to the nitrogen atom, where the deuterium atoms are incorporated
-
Specific substitution patterns including a methoxy group at position 2 and a methyl group at position 5 of one phenyl ring
The SMILES notation for this compound is: [2H]C([2H])([2H])C([2H])(N(CCC(c1ccccc1)c2cc(C)ccc2OC)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H] .
Synthesis and Production
N,N-Diisopropyl-3-(2-methoxy-5-methyl-phenyl)-3-phenylpropylamine-d14 is typically produced through specialized deuteration techniques applied to the parent compound. The synthesis likely involves substituting hydrogen atoms with deuterium at specific positions within the isopropyl groups. This process requires careful control of reaction conditions to ensure selective deuteration.
The compound is manufactured as a "made to order" product, indicating its specialized nature and limited commercial demand . Production occurs in Canada, as indicated by country of origin information in the product listings . The synthesis would involve techniques common in isotope labeling chemistry, including catalytic exchange reactions or custom organic synthesis pathways designed specifically for deuterium incorporation.
Purification and Quality Control
As a research-grade chemical, this compound would undergo rigorous purification processes to ensure high isotopic purity. Quality control measures likely include:
-
High-resolution mass spectrometry to confirm deuterium incorporation
-
NMR analysis to verify structure and deuterium positions
-
Chromatographic techniques to ensure chemical purity
-
Isotopic analysis to determine deuterium content and distribution
Applications in Research
N,N-Diisopropyl-3-(2-methoxy-5-methyl-phenyl)-3-phenylpropylamine-d14 serves several important functions in scientific research, primarily due to its deuterium labeling.
Analytical Chemistry Applications
Structural Comparison with Related Compounds
It is important to distinguish N,N-Diisopropyl-3-(2-methoxy-5-methyl-phenyl)-3-phenylpropylamine-d14 from closely related compounds, particularly its amide counterpart N,N-Diisopropyl-3-(2-methoxy-5-methyl-phenyl)-3-phenylpropylamide-d14 . The key differences include:
| Feature | Amine-d14 | Amide-d14 |
|---|---|---|
| CAS Number | 1795031-80-9 | 1795013-34-1 |
| Molecular Formula | C₂₃H₁₉D₁₄NO | C₂₃H₁₇D₁₄NO₂ |
| Molecular Weight | 353.6 g/mol | 367.58 g/mol |
| Functional Group | Amine | Amide |
| Oxygen Count | 1 | 2 |
These structural differences would result in distinct chemical properties and potential applications, though both compounds share the common feature of deuterium labeling in similar positions.
Research Limitations and Future Directions
Current Research Limitations
Published research specifically utilizing N,N-Diisopropyl-3-(2-methoxy-5-methyl-phenyl)-3-phenylpropylamine-d14 appears limited in the scientific literature. This may be due to:
-
The specialized nature of the compound
-
Proprietary research that remains unpublished
-
The recent development of this specific deuterated variant
-
Limited applications outside specialized analytical chemistry
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume